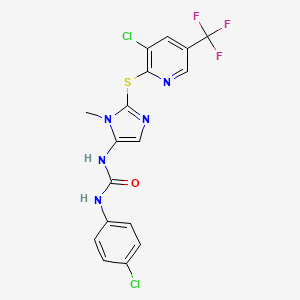

N-(4-Chlorophenyl)-N'-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)urea

Description

N-(4-Chlorophenyl)-N'-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)urea is a urea-based heterocyclic compound featuring a 4-chlorophenyl group, a 1-methylimidazole core, and a pyridine ring substituted with chlorine and trifluoromethyl groups connected via a sulfanyl bridge. Urea derivatives are widely explored for their hydrogen-bonding capabilities, which enhance interactions with biological targets such as enzymes or receptors. The trifluoromethyl group in this compound likely improves metabolic stability and lipophilicity, while the sulfanyl linkage may influence electronic properties and conformational flexibility.

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-methylimidazol-4-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2F3N5OS/c1-27-13(26-15(28)25-11-4-2-10(18)3-5-11)8-24-16(27)29-14-12(19)6-9(7-23-14)17(20,21)22/h2-8H,1H3,(H2,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSDMNOTADPPOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2F3N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(4-Chlorophenyl)-N'-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial properties, enzyme inhibition, and structure-activity relationships (SAR).

- Molecular Formula : C17H13Cl2F3N6O

- Molecular Weight : 445.23 g/mol

- CAS Number : [Not provided in search results]

Biological Activity Overview

The biological activity of this compound has been explored through various studies, primarily focusing on its antibacterial and enzyme inhibitory properties.

Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to N-(4-Chlorophenyl)-N'-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)urea exhibit significant antimicrobial activity. For instance, compounds containing the 1,3,4-oxadiazole ring have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

A study reported that specific derivatives showed:

- Strong activity against :

- Salmonella typhi

- Bacillus subtilis

The IC50 values for these compounds were significantly lower than those of standard drugs, indicating higher potency .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. It has shown strong inhibitory effects against:

- Urease : A critical enzyme for nitrogen metabolism in bacteria. Some derivatives demonstrated IC50 values as low as 1.13 µM, significantly outperforming the standard thiourea (IC50 = 21.25 µM) .

Additionally, acetylcholinesterase (AChE) inhibition studies indicated that certain derivatives could serve as effective AChE inhibitors, which is relevant for treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of N-(4-Chlorophenyl)-N'-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)urea can be influenced by its structural components:

- Chlorophenyl Group : Enhances lipophilicity and potential binding interactions with biological targets.

- Trifluoromethyl Group : Contributes to increased metabolic stability and bioactivity.

Docking studies have suggested that the compound interacts favorably with various amino acid residues in target enzymes, enhancing its inhibitory effects .

Case Studies

- Antibacterial Screening :

- Enzyme Inhibition Studies :

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Target Compound

- Key Features :

- Urea backbone with N-(4-chlorophenyl) and N'-(imidazole-pyridine-sulfanyl) substituents.

- Trifluoromethyl (CF₃) and chloro (Cl) groups on the pyridine ring.

- Sulfanyl (S-) bridge between imidazole and pyridine.

Compound 1: 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine

- Key Features: 2-Aminoimidazole core with 4-chlorophenyl and di-ortho-tolyl groups. Synthesis: Green chemistry approach using a choline chloride/urea eutectic mixture (91% yield, recyclable solvent).

- Comparison: Lacks the urea moiety and pyridine-sulfanyl chain present in the target compound. The 2-amino group on imidazole may offer different hydrogen-bonding profiles compared to urea. Higher synthetic yield (91%) suggests efficient methodology, though environmental impact differs from traditional routes.

Compound 2: N-(3-Chloro-4-Fluorophenyl)-N'-[4-({4-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]-1H-Imidazol-1-yl}Methyl)Phenyl]Urea

- Key Features :

- Urea backbone with 3-chloro-4-fluorophenyl and imidazole-oxadiazole substituents.

- Oxadiazole ring replaces the pyridine-sulfanyl group in the target compound.

- Comparison :

- Fluorine and methyl groups may enhance polarity and binding specificity compared to the target’s CF₃ and Cl groups.

- Oxadiazole, a bioisostere for carboxylic acids, could improve metabolic stability but reduce electron-withdrawing effects relative to CF₃.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.